molecular formula C10H14BrNO2 B8363420 4-Bromo-2-(2,2-dimethoxyethyl)aniline

4-Bromo-2-(2,2-dimethoxyethyl)aniline

Cat. No.: B8363420
M. Wt: 260.13 g/mol
InChI Key: HPAAPEPLONRECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(2,2-dimethoxyethyl)aniline is a useful research compound. Its molecular formula is C10H14BrNO2 and its molecular weight is 260.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-2-(2,2-dimethoxyethyl)aniline

InChI

InChI=1S/C10H14BrNO2/c1-13-10(14-2)6-7-5-8(11)3-4-9(7)12/h3-5,10H,6,12H2,1-2H3

InChI Key

HPAAPEPLONRECO-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(C=CC(=C1)Br)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 66 (75 mg, 0.259 mmol) was dissolved in anhydrous ethanol (10 mL) in a dry argon purged flask fitted with a magnetic stir bar and condenser. Sodium dithionite (158.8 mg, 0.776 mmol) and sodium bicarbonate (130.6 mg, 1.554 mmol) are added to the flask and mixture heated to reflux for 24 hours. After cooling to room temperature, the reaction was quenched by the addition of H2O (10 mL) and the ethanol removed under reduced pressure. The resulting aqueous layer was transferred to a separatory funnel and extracted with ethyl acetate (three times). The combined organic layers were washed with brine, dried over sodium sulphate, filtered, concentrated and the residue purified via chromatography on silica gel (methanol:CH2Cl2, 2:98) to yield a brown oil, 67 (32 mg, 47.5%). 1H NMR (CDCl3) δ 2.83 (d, 2H, J=5.3 Hz), 3.38 (s, 6H), 4.48 (t, 1H, J=5.3 Hz), 6.61 (d, 1H, J=8.2 Hz), 7.13 (d, 1H, J=2.2 Hz), 7.15-7.17 (m, 1H); ESI-MS (m/z, %): 198/200 (M+−2MeO, 100%).
Name
Compound 66
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
158.8 mg
Type
reactant
Reaction Step Two
Quantity
130.6 mg
Type
reactant
Reaction Step Two
Name
Yield
47.5%

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